molecular formula C10H12BrN B1517205 (1-(4-Bromophenyl)cyclopropyl)methanamine CAS No. 771583-34-7

(1-(4-Bromophenyl)cyclopropyl)methanamine

Cat. No. B1517205
M. Wt: 226.11 g/mol
InChI Key: SOZRMVNRGDOZBY-UHFFFAOYSA-N
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Description

“(1-(4-Bromophenyl)cyclopropyl)methanamine” is a chemical compound with the empirical formula C10H12BrN . It is a solid substance . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string representation of the compound is NCC1(C2=CC=C(C=C2)Br)CC1 . This indicates that the compound contains a cyclopropyl group attached to a bromophenyl group via a methanamine linker .


Physical And Chemical Properties Analysis

“(1-(4-Bromophenyl)cyclopropyl)methanamine” is a solid substance . It has a molecular weight of 226.11 . The InChI key for the compound is SOZRMVNRGDOZBY-UHFFFAOYSA-N .

Scientific Research Applications

Inhibition of Carbonic Anhydrase Isoenzymes

(Boztaş et al., 2015) explored compounds similar to (1-(4-Bromophenyl)cyclopropyl)methanamine, focusing on cyclopropylcarboxylic acids and esters with bromophenol moieties. These compounds were effective in inhibiting human carbonic anhydrase isoenzymes, including tumor-associated enzymes, showing promising medicinal chemistry applications.

Antioxidant Properties

(Çetinkaya et al., 2012) conducted research on derivatives of bromophenols, which are structurally related to (1-(4-Bromophenyl)cyclopropyl)methanamine. They synthesized compounds exhibiting strong antioxidant activities, suggesting potential for therapeutic applications.

Reactivity in Organic Synthesis

(Kozhushkov et al., 2002) studied the reactivity of methylenetriangulanes and spirocyclopropanated bicyclopropylidenes towards bromine. Their findings indicate the potential utility of such bromine-containing compounds in organic synthesis, which could extend to molecules like (1-(4-Bromophenyl)cyclopropyl)methanamine.

Synthesis of Isoindole-Thiones

(Kobayashi et al., 2013) investigated the synthesis of 2,3-dihydro-1H-isoindole-1-thiones using precursors similar to (1-(4-Bromophenyl)cyclopropyl)methanamine. This research highlights the compound's potential role in developing novel organic structures.

Antiviral Activity Evaluation

(Kolocouris et al., 1994) synthesized aminoadamantane derivatives, structurally related to (1-(4-Bromophenyl)cyclopropyl)methanamine, and evaluated their antiviral activities. They found significant inhibition of influenza A virus, suggesting potential antiviral applications for similar compounds.

Serotonin Receptor Agonists

(Sniecikowska et al., 2019) designed derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor agonists. Given the structural similarities, compounds like (1-(4-Bromophenyl)cyclopropyl)methanamine might also show potential in modulating serotonin pathways.

Bromination in Organic Chemistry

(Shirinian et al., 2012) studied the bromination of cyclopentenones, which is relevant to understanding the reactivity of brominated compounds like (1-(4-Bromophenyl)cyclopropyl)methanamine in organic synthesis.

Safety And Hazards

The compound is classified under Storage Class Code 11, which pertains to Combustible Solids . The flash point is not applicable . For safety, Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

[1-(4-bromophenyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZRMVNRGDOZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651819
Record name 1-[1-(4-Bromophenyl)cyclopropyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-Bromophenyl)cyclopropyl)methanamine

CAS RN

771583-34-7
Record name 1-[1-(4-Bromophenyl)cyclopropyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-(4-bromophenyl)cyclopropyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure outlined for Example 666, 1-(4-bromophenyl)cyclopropane carbonitrile (2.0 g, 9.0 mmol) was reacted with BH3.THF (1.0 M in THF, 50 mL, 50 mmol) to afford the desired product (1.9 g, 94%) as a yellow oil: ESI MS m/z 226 [C10H12BrN+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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